N-(4-chloro-3-nitrophenyl)-2-fluorobenzamide

Description

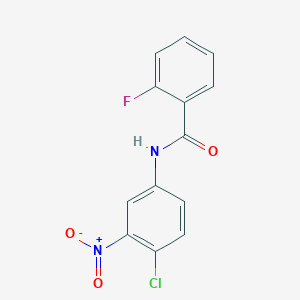

N-(4-Chloro-3-nitrophenyl)-2-fluorobenzamide is a halogenated benzamide derivative featuring a 4-chloro-3-nitroaniline moiety linked via an amide bond to a 2-fluorobenzoyl group. This compound combines electron-withdrawing substituents (chloro, nitro, and fluoro groups) that influence its electronic, steric, and physicochemical properties.

Benzamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities, conformational flexibility, and stability in solid-state structures . The ortho-fluorine on the benzoyl ring likely induces steric effects and influences molecular packing in crystalline forms .

Properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN2O3/c14-10-6-5-8(7-12(10)17(19)20)16-13(18)9-3-1-2-4-11(9)15/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKRRHBGUIIOBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-fluorobenzamide typically involves the reaction of 4-chloro-3-nitroaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the aromatic ring.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide moiety, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Reduction: N-(4-chloro-3-aminophenyl)-2-fluorobenzamide.

Oxidation: Oxidized derivatives of the amide group.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-fluorobenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the nitro and chloro groups enhances its binding affinity through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key differences between N-(4-chloro-3-nitrophenyl)-2-fluorobenzamide and structurally related compounds:

Crystallographic and Hydrogen-Bonding Behavior

- Fo23 : Exhibits coplanar aromatic rings (interplanar angle: 0.5°) with amide groups tilted ~23° from the aromatic planes. Strong 1D amide···amide hydrogen bonds (N1···O1 = 3.054 Å) along the a-axis and weaker C–H···F/O interactions stabilize the crystal lattice .

- JOFHAO : Unlike Fo23, it crystallizes in space group Pc with two independent molecules (Z′ = 2). One conformation mirrors Fo23, while the other rotates the benzoyl ring by ~180°, highlighting substituent-dependent conformational flexibility .

- Halogen bonding (Cl···O/N) could dominate over C–H···F interactions.

Q & A

Q. Basic Characterization :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm amide bond formation (δ ~8.5 ppm for aromatic protons) and nitro group presence .

- FT-IR : Identify C=O stretching (~1650 cm<sup>-1</sup>) and NO2 asymmetric stretching (~1520 cm<sup>-1</sup>) .

Advanced Analysis :

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides exact mass verification (error < 2 ppm). For polymorph identification, use powder X-ray diffraction (PXRD) paired with thermal gravimetric analysis (TGA) .

How do researchers address contradictory bioactivity data in pharmacological studies?

Q. Data Reconciliation Strategy :

- Dose-Response Curves : Validate IC50 values across multiple assays (e.g., kinase inhibition vs. apoptosis induction) .

- Selectivity Profiling : Use computational docking (e.g., AutoDock Vina) to compare binding affinities with off-target receptors .

- Metabolic Stability Tests : Incubate the compound with liver microsomes to rule out false positives caused by metabolite interference .

What experimental designs are recommended for studying its fluorescence properties?

Q. Spectrofluorometric Protocols :

- pH-Dependent Studies : Measure fluorescence intensity across pH 2.7–10.1 using 0.1 M HCl/NaOH buffers. Optimal emission is typically observed near pH 7.4 .

- Quenching Experiments : Titrate with heavy metal ions (e.g., Pb<sup>2+</sup>) to assess complex formation via Stern-Volmer plots .

How can synthetic byproducts be minimized during large-scale production?

Q. Advanced Process Chemistry :

- Flow Reactors : Continuous flow systems reduce side reactions by maintaining precise temperature control and residence times.

- In Situ Monitoring : Use inline FT-IR or Raman spectroscopy to detect intermediates and adjust reagent ratios dynamically .

What computational tools are used to predict its pharmacokinetic properties?

Q. In Silico Methods :

- ADMET Prediction : Software like SwissADME calculates bioavailability, blood-brain barrier penetration, and CYP450 interactions .

- Molecular Dynamics (MD) Simulations : Simulate binding stability with target proteins (e.g., kinase domains) using GROMACS or AMBER .

How is crystallographic twinning addressed during structure determination?

Q. Crystallography Workflow :

- Twinning Detection : Use SHELXD to identify twin laws and refine data with the HKLF 5 format in SHELXL .

- Data Merging : Apply the CrysAlisPro scaling algorithm to deconvolute overlapping reflections .

What strategies validate the compound’s toxicity profile in preclinical studies?

Q. Toxicity Screening :

- In Vitro Cytotoxicity : MTT assays on HEK293 and HepG2 cell lines (48-hour exposure) .

- In Vivo Acute Toxicity : Administer escalating doses (10–100 mg/kg) to murine models, monitoring organ histopathology and serum biomarkers (ALT, AST) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.